molecular formula C5H12O14<br>C(CH2OH)4<br>C5H12O4 B129877 Pentaerythritol CAS No. 115-77-5

Pentaerythritol

Cat. No. B129877
CAS RN: 115-77-5
M. Wt: 136.15 g/mol
InChI Key: WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Description

Pentaerythritol is a versatile molecule that serves as a core structure in the synthesis of various compounds with applications in medicine, industry, and energy storage. It is a white crystalline odorless solid that has been utilized since its synthesis in 1891. The molecule is characterized by a neopentane core with one hydroxyl group on each of the four terminal carbons, making it a multifaceted species for the creation of many polyfunctionalized products .

Synthesis Analysis

The synthesis of pentaerythritol-based compounds can be achieved through various methods. For instance, novel carbosilane dendrimers have been synthesized starting from a tetraallyl ether based on pentaerythritol, using a divergent synthesis approach involving Pt-catalyzed hydrosilylation and allylations . Another synthesis method involves the direct esterification of pentaerythritol with methacrylic acid, yielding pentaerythritol tetramethylacrylate under environmentally friendly conditions . Additionally, pentaerythritol has been used as a core for the synthesis of multivalent glycolipids, demonstrating its utility as a scaffold for the multivalent display of carbohydrates .

Molecular Structure Analysis

The molecular structure of pentaerythritol-based compounds can be quite complex. For example, pentaerythritol-bridged cyclotriphosphazene derivatives exhibit various isomers, such as spiro-spiro, spiro-ansa, and ansa-ansa, with their structures and stereogenic properties characterized by X-ray crystallography and NMR spectroscopy . The molecular weights of carbosilane dendrimers based on pentaerythritol have been determined by vapor pressure osmometry, indicating the precision with which these structures can be analyzed .

Chemical Reactions Analysis

Pentaerythritol participates in a range of chemical reactions. It has been used as an H-bonding organocatalyst for the synthesis of indazolo[2,1-b]phthalazine-trione derivatives through a one-pot three-component condensation reaction . Furthermore, pentaerythritol has been central to the synthesis of energetic materials related to PETN, such as tetravalent pentaerythritol tetranitrocarbamate and its tetraammonium salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentaerythritol and its derivatives are of significant interest. Pentaerythritol exhibits high solid-solid phase change enthalpy, making it suitable for thermal energy storage applications. When combined with alumina nanoparticles, it shows good thermal and chemical stability, with negligible changes in specific heat and thermal conductivity after thermal cycling . Additionally, pentaerythritol serves as a tetrapodal soluble support in the traceless liquid-phase synthesis of biphenyls and terphenyls, combining the advantages of solution-phase and solid-phase syntheses .

Scientific Research Applications

  • Chemical Development and Applications : Pentaerythritol is used in the development of mono-pentaerythritol and its derivative, dipentaerythritol. These compounds show potential in various industrial applications due to their unique properties (Zhao Jian-guo, 2011).

  • Thermal Energy Storage : Pentaerythritol, when combined with alumina nanoparticles, shows enhanced thermal and chemical stability. This makes it suitable for thermal energy storage applications, contributing to renewable energy utilization (P. VenkitarajK et al., 2017).

  • Organocatalysis : It serves as an efficient, biodegradable, non-toxic H-bonding organocatalyst in the synthesis of various chemical compounds. This property is used in the synthesis of indazolo[2,1-b]phthalazine-trione derivatives (Shohreh Farahmand et al., 2019).

  • Improvement of Polymer Properties : When added to polyvinyl alcohol (PVA), pentaerythritol modifies the polymer's properties, improving its mechanical and optical performance. This has implications in the development of polarizers and other optical materials (Sumei Zhang et al., 2020).

  • CO2 Fixation : As part of a dual catalyst system with halides, pentaerythritol aids in the cycloaddition of carbon dioxide with epoxides, contributing to sustainable approaches for CO2 fixation (M. Wilhelm et al., 2014).

  • Thermal Stabilization in Electronics : Incorporated into thermistor systems, pentaerythritol can introduce thermal delays and enhance the performance of these electronic components (Sheri A. Brodeur et al., 1991).

  • Pharmaceutical Research : Although specific to drug research, it's noteworthy that pentaerythritol derivatives have been studied for their pharmacological effects, such as improving vascular dysfunction (D. A. Sherber et al., 1961).

  • Renewable Energy Utilization : Enhancing thermal energy storage systems, pentaerythritol, particularly when combined with copper nanoparticles, shows potential for improved thermal conductivity and energy absorption rates (D. Mani et al., 2021).

Safety And Hazards

Pentaerythritol may form combustible dust concentrations in air . It is not classified as hazardous to health or the environment, but the product may cause dust explosions and preventive measures must be taken .

Future Directions

Pentaerythritol is a versatile building block for the preparation of many compounds, particularly polyfunctionalized derivatives. Applications include alkyd resins, varnishes, polyvinyl chloride stabilizers, tall oil esters, antioxidants. Such derivatives are found in plastics, paints, cosmetics, and many other products . Pentaerythritol is a multifaceted species in many compounds, which are wildly utilized in medicine and industry .

properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
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InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)CO)O
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Molecular Formula

C5H12O4, C(CH2OH)4
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Related CAS

54640-10-7
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026943
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Molecular Weight

136.15 g/mol
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Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C
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Flash Point

About 240 °C (open cup), 240 °C o.c.
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Solubility

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6%
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Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg
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Product Name

Pentaerythritol

Color/Form

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

CAS RN

115-77-5
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Melting Point

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes)
Record name PENTAERYTHRITOL
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Synthesis routes and methods I

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
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reactant
Reaction Step One
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1200 g
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reactant
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0 (± 1) mol
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63 g
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Synthesis routes and methods II

Procedure details

Similar viscosities are obtained by initially heating the polyalcohols (a) to (d) with polyphosphoric acid (= phosphoric acid dehydrated above 200° C.), resulting once again in the formation of acid semi-esters and diester mixtures through cleavage of the anhydridic phosphorus-oxygen-phosphorus bond. These acid semi-ester and di-ester mixtures are mixed with the multicomponent mixture of 1 mol of ε-caprolactam, 1 mol of trimethylol propane and 1 mol of water.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
di-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
methylene
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
carbonyl
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
solvent
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0 (± 1) mol
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[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
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0 (± 1) mol
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solvent
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
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reactant
Reaction Step 18
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythritol
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Pentaerythritol
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Pentaerythritol
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Pentaerythritol
Reactant of Route 5
Pentaerythritol
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